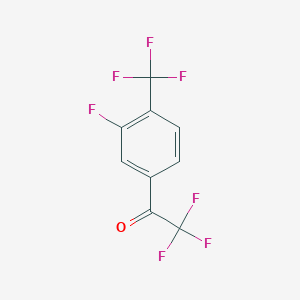
4'-(Trifluoromethyl)-2,2,2,3'-tetrafluoroacetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is an organofluorine compound characterized by the presence of both trifluoromethyl and tetrafluoroacetophenone groups. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone typically involves the introduction of trifluoromethyl and tetrafluoroacetophenone groups into an aromatic ring. One common method includes the reaction of trifluoroacetyl chloride with a suitable aromatic compound under controlled conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties that may enhance drug efficacy and stability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
類似化合物との比較
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted aromatic compound with similar chemical properties but different applications.
Trifluorotoluene: A simpler trifluoromethyl-substituted aromatic compound used in various chemical syntheses.
Trifluoromethylbenzene: A basic trifluoromethyl-substituted benzene derivative with applications in organic synthesis.
Uniqueness: 4’-(Trifluoromethyl)-2,2,2,3’-tetrafluoroacetophenone is unique due to the presence of both trifluoromethyl and tetrafluoroacetophenone groups, which impart distinct chemical reactivity and stability. This combination makes it particularly valuable in applications requiring high chemical resistance and specific reactivity patterns .
特性
分子式 |
C9H3F7O |
|---|---|
分子量 |
260.11 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H3F7O/c10-6-3-4(7(17)9(14,15)16)1-2-5(6)8(11,12)13/h1-3H |
InChIキー |
RWWVCHRLHDTHRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
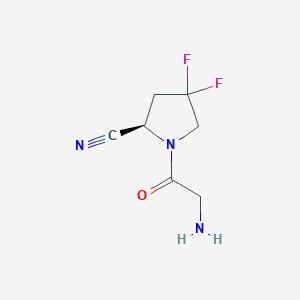
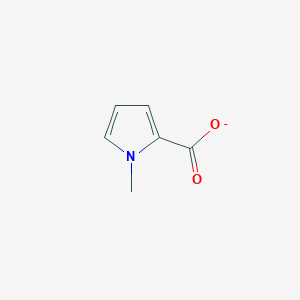

![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)


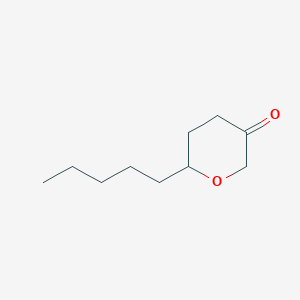
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
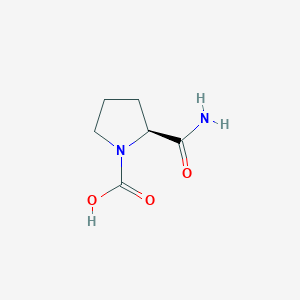
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
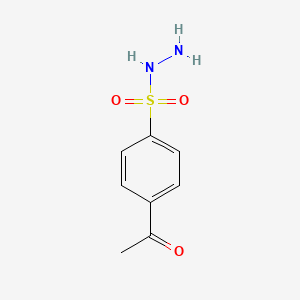
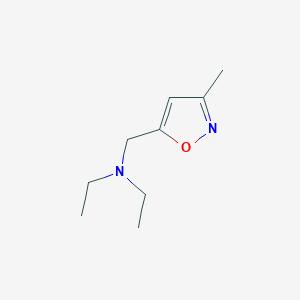
![1-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868026.png)
